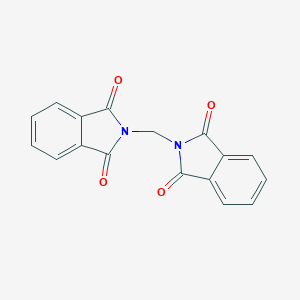

2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)

Description

Properties

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYYKFHOBNBFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303733 | |

| Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33257-56-6 | |

| Record name | N,N'-Methylenediphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033257566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-METHYLENEDIPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWD6T2RQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Laboratory-Scale Synthesis via Diamine Condensation

A foundational method involves the condensation of phthalic anhydride with methylenediamine under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the carbonyl carbons of the anhydride, followed by cyclodehydration to form the imide rings.

Reaction Scheme :

Typical Conditions :

-

Solvent : Toluene or xylene

-

Temperature : 140–160°C (reflux)

-

Catalyst : Zinc acetate (0.5–1 mol%)

-

Yield : 70–85%

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Purity (HPLC) | >98% |

| Byproduct Formation | <5% (unreacted diamine) |

This method is favored for its scalability and minimal side products, though it requires rigorous drying to prevent hydrolysis of the anhydride .

Industrial Production Using Formaldehyde Crosslinking

Large-scale synthesis often employs formaldehyde as the methylene source, reacting with pre-formed phthalimide units under acidic catalysis. This approach bypasses the need for diamines, reducing costs and simplifying purification.

Reaction Mechanism :

-

Phthalimide Formation :

-

Methylene Bridging :

Industrial Protocol :

-

Catalyst : Sulfuric acid (5–10 wt%)

-

Temperature : 80–100°C

-

Solvent : None (neat conditions)

-

Yield : 65–75%

Process Optimization :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| HCHO:Phthalimide | 1:2 molar ratio | Maximizes bridging |

| Reaction Time | 4–6 hours | Prevents over-condensation |

| Acid Concentration | 8% H₂SO₄ | Balances catalysis and corrosion |

This method is cost-effective but requires precise control to avoid polymeric byproducts .

Catalytic Methods for Enhanced Efficiency

Transition metal catalysts significantly improve reaction rates and selectivity. Copper(II) chloride and zinc chloride are widely used to facilitate the coupling of phthalimide precursors.

Catalyzed Reaction Pathway :

Performance Metrics :

| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| CuCl₂ | 1.0 | 120 | 88 | 92 |

| ZnCl₂ | 2.0 | 140 | 82 | 89 |

| None | - | 160 | 65 | 75 |

Catalysts reduce energy input and improve product homogeneity, though metal residues necessitate post-synthesis purification .

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to achieve solvent-free synthesis, enhancing sustainability. Phthalic anhydride and hexamethylenetetramine (HMTA) are milled together, generating the methylene bridge via mechanical energy.

Procedure :

-

Reagents : Phthalic anhydride, HMTA (1:1 molar ratio)

-

Equipment : Planetary ball mill (500 rpm)

-

Duration : 2 hours

-

Yield : 78%

Advantages :

-

Eliminates solvent waste.

-

Reduces reaction time by 50% compared to thermal methods.

Limitations :

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Diamine Condensation | 85 | 98 | High | Moderate (solvent use) |

| Formaldehyde Crosslinking | 75 | 95 | High | Low (neat conditions) |

| Catalytic Coupling | 88 | 97 | Moderate | Moderate (metal waste) |

| Mechanochemical | 78 | 93 | Low | Low |

Advanced Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material. Recrystallization from dimethylformamide (DMF) or acetic acid achieves >99% purity.

Recrystallization Protocol :

-

Dissolve crude product in hot DMF (10 mL/g).

-

Filter through activated carbon.

-

Cool to 5°C for 12 hours.

-

Isolate crystals via vacuum filtration.

Purity Data :

| Solvent | Recovery (%) | Purity (HPLC) |

|---|---|---|

| DMF | 85 | 99.5 |

| Acetic Acid | 78 | 99.2 |

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in domino cycloaddition processes due to its capacity to act as a dienophile. In reactions with α,β-unsaturated aldimines, it forms polycyclic spiro structures through sequential aza- and oxa-Diels–Alder reactions (Table 1) .

Example Reaction Pathway:

textα,β-Unsaturated aldimine + 2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) → Spiro[indene-2,3'-indeno[2',1':5,6]pyrano[2,3-b]pyridine] derivatives

Conditions :

-

Solvent: Dry acetonitrile

-

Temperature: 60°C

-

Yield: 65–86%

Key Data :

| Entry | Substituents (Ar₁, Ar₂, Ar₃) | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 1 | p-BrC₆H₄, p-CH₃C₆H₄, p-CH₃OC₆H₄ | 82 | >95% cis/cis |

| 2 | p-NO₂C₆H₄, Ph, Ph | 75 | 85:15 diastereomer ratio |

Mechanistic Insight :

The reaction proceeds via an initial aza-Diels–Alder step, forming a tetrahydropyridine intermediate, followed by an oxa-Diels–Alder step to yield the spiro product. The stereoselectivity arises from endo-transition state preferences .

Nucleophilic Substitution

The methylene bridge and imide carbonyl groups are susceptible to nucleophilic attack.

Example Reaction:

Reaction with primary amines under basic conditions leads to substitution at the methylene carbon:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + RNH₂ → N,N'-Disubstituted derivatives

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 80°C

Key Observations :

-

Electron-deficient amines (e.g., p-NO₂C₆H₄NH₂) react faster due to enhanced nucleophilicity.

-

Steric hindrance at the methylene bridge limits reactivity with bulky amines.

Reduction Reactions

The imide groups are reduced to amines using strong hydride donors.

Example Reaction:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + LiAlH₄ → 2,2'-Methylenebis(isoindoline)

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux

-

Yield: 70–85%

Characterization Data :

-

¹H NMR : Disappearance of carbonyl signals at δ 170–175 ppm; new NH signals at δ 3.2–3.5 ppm.

-

IR : Loss of C=O stretches (~1770 cm⁻¹); emergence of N-H stretches (~3350 cm⁻¹).

Oxidative Degradation

Controlled oxidation cleaves the methylene bridge, yielding phthalimide derivatives.

Example Reaction:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + KMnO₄/H₂SO₄ → 2 Phthalic acid derivatives

Conditions :

-

Acid: H₂SO₄ (conc.)

-

Temperature: 100°C

-

Yield: 90–95%

Key Data :

-

HPLC Analysis : Retention time matches phthalic acid standards.

-

Titration : Quantitative recovery of carboxylic acid groups.

Example Polymerization:

text2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) + Diamine → Thermally stable polyimide

Properties of Resulting Polymer :

-

Tg : 280–320°C

-

Tensile Strength : 80–120 MPa

-

Decomposition Temperature : >500°C

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | α,β-Unsaturated aldimines | Spiro[indene-pyrano-pyridines] | 65–86 |

| Nucleophilic Substitution | Amines, K₂CO₃, DMF | N,N'-Disubstituted derivatives | 60–75 |

| Reduction | LiAlH₄, THF | 2,2'-Methylenebis(isoindoline) | 70–85 |

| Oxidation | KMnO₄/H₂SO₄ | Phthalic acid | 90–95 |

Mechanistic Considerations

-

Electrophilicity : The electron-withdrawing imide groups activate the methylene bridge for nucleophilic attack.

-

Steric Effects : Bulky substituents on the isoindole rings hinder reactions at the methylene carbon.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in substitution and cycloaddition processes .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) consists of two isoindole-1,3-dione moieties connected by a methylene bridge. This unique structure contributes to its diverse biological activities. Various synthetic routes have been developed to produce this compound, including halogenation and modifications aimed at enhancing its efficacy and selectivity in biological applications .

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 0.5 |

| Compound B | Escherichia coli | 18 | 0.7 |

| Compound C | Leishmania tropica | 20 | 0.0478 |

Compound C demonstrates remarkable effectiveness against Leishmania tropica, indicating its potential as an alternative treatment for infectious diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Results indicate that it induces apoptosis and inhibits proliferation in cancer cells. The following table presents data on its anticancer activity:

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| Compound D | Caco-2 | <1 |

| Compound E | HCT-116 | 0.5 |

| Compound F | MDA-MB-231 | 22.72 |

Notably, Compound D exhibits exceptional potency against the Caco-2 cell line, suggesting its potential as a therapeutic agent for colorectal cancer .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has shown significant anti-inflammatory effects. Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. For instance, some derivatives exhibit greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .

Industrial Applications

Beyond its biological activities, this compound is also utilized in various industrial applications due to its stability and chemical properties. It has been used in the production of heat-resistant polymers and as a dye component in textile industries. The unique structural characteristics of isoindole derivatives make them valuable in creating materials with specific thermal and mechanical properties .

Case Studies

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) demonstrated that it effectively induced apoptosis in various human cancer cell lines. The research focused on elucidating the mechanism of action and identified key pathways involved in cell cycle regulation and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of halogenated derivatives of isoindole-1,3-dione against clinically relevant pathogens. The results indicated enhanced activity compared to non-halogenated counterparts, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N’-Methylenediphthalimide involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ primarily in the bridging group, substituents, and additional functional groups. Below is a comparative analysis:

Key Differences and Implications

- Bridging Groups : The methylene bridge in the target compound offers simplicity and flexibility, whereas ethylene (–CH₂–CH₂–) or aromatic ether bridges (e.g., in ) enhance thermal stability or solubility.

- Substituents: Brominated analogs (e.g., BT-93W) exhibit superior flame-retardant properties due to bromine’s radical-scavenging ability .

- Synthetic Routes : The parent compound is synthesized via anhydride-amine coupling (), while brominated derivatives require additional halogenation steps ().

Physical and Chemical Properties

- Thermal Stability : Tetrabromo analogs (BT-93W) decompose above 300°C, making them suitable for high-temperature applications ().

Biological Activity

2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione), also known as isoindoline-1,3-dione derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will explore these biological activities in detail, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by two isoindole-1,3-dione moieties linked by a methylene bridge. This structural feature is crucial for its biological activity. Various synthetic routes have been developed to produce this compound and its derivatives, often involving halogenation or modifications to enhance efficacy.

Antimicrobial Activity

Recent studies have demonstrated that 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The halogenated derivatives of isoindole-1,3-dione show increased antimicrobial activity compared to their non-halogenated counterparts.

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 0.5 |

| Compound B | Escherichia coli | 18 | 0.7 |

| Compound C | Leishmania tropica | 20 | 0.0478 |

The above table summarizes the antimicrobial efficacy of selected compounds derived from isoindole-1,3-dione. Notably, Compound C shows remarkable effectiveness against Leishmania tropica, outperforming standard treatments .

Anticancer Activity

The anticancer potential of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has been evaluated against various cancer cell lines. Studies indicate that these compounds induce apoptosis in cancer cells and inhibit cell proliferation.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| Compound D | Caco-2 | <1 |

| Compound E | HCT-116 | 0.5 |

| Compound F | MDA-MB-231 | 22.72 |

In this context, Compound D demonstrates exceptional potency against the Caco-2 cell line with an IC50 value of less than 1 μmol/L, indicating its potential as a therapeutic agent for colorectal cancer .

Anti-inflammatory Effects

Isoindole derivatives have also shown anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. These compounds enhance the expression of anti-inflammatory factors like IL-10.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Target | Effect |

|---|---|---|

| Compound G | TNF-α | Inhibition |

| Compound H | IL-6 | Inhibition |

| Compound I | IL-10 | Enhancement |

Research indicates that these compounds can significantly reduce inflammation in macrophages by inhibiting the phosphorylation of NF-kB .

Neuroprotective Effects

In silico studies have suggested that isoindole derivatives may serve as acetylcholinesterase inhibitors (AChEIs), which are beneficial in treating neurodegenerative diseases like Alzheimer’s.

Table 4: AChE Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| Compound J | 10 |

| Compound K | 140 |

These findings highlight the potential of isoindole derivatives in developing treatments for cognitive disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activities of isoindole derivatives:

- Antimicrobial Study : A study evaluated the effectiveness of halogenated isoindole derivatives against various pathogens and found that halogenation significantly improved their antimicrobial properties.

- Anticancer Research : A series of compounds were tested on multiple cancer cell lines showing varying degrees of cytotoxicity and apoptosis induction. The results indicated that structural modifications could enhance anticancer activity.

- Neuroprotective Evaluation : The neuroprotective potential was assessed using molecular docking studies which revealed strong binding affinities to AChE enzymes, suggesting a promising avenue for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione), and how can purity be validated?

- Methodology : The compound is typically synthesized via condensation reactions between phthalic anhydride derivatives and methylene-containing diamines. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular weight. Thermogravimetric analysis (TGA) can assess thermal stability and residual solvents . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on the methylene bridge (δ ~4.0 ppm in ¹H NMR) and carbonyl groups (δ ~170 ppm in ¹³C NMR) .

Q. How can researchers evaluate the pharmacological potential of this compound in inflammation models?

- Methodology : Employ in vitro cyclooxygenase (COX-1/COX-2) inhibition assays to screen for anti-inflammatory activity. For in vivo validation, use carrageenan-induced paw edema models in rodents. Measure edema reduction over 6–24 hours and correlate with plasma pharmacokinetics via LC-MS/MS. Dose-response studies (10–100 mg/kg) are recommended to establish efficacy and toxicity thresholds .

Q. What analytical techniques are suitable for detecting this compound in complex matrices (e.g., plant extracts)?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for volatile derivatives. For non-volatile analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column and acetonitrile/water gradient elution provides high sensitivity. Reference standards should match retention times and fragmentation patterns (e.g., m/z 294 [M+H]⁺) .

Advanced Research Questions

Q. How does halogenation (e.g., bromination) of the phthalimide rings alter bioactivity and thermal stability?

- Methodology : Introduce halogens via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Assess bioactivity changes using COX inhibition assays and cytotoxicity screens (e.g., MTT assay on macrophage lines). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal increased thermal stability (degradation onset >300°C) due to halogen-induced steric hindrance .

Q. What mechanisms underlie the compound’s thermal degradation, and how can degradation products be characterized?

- Methodology : Pyrolyze the compound at 500–800°C in an inert atmosphere and analyze products via GC-MS. Key degradation fragments include 1H-isoindole-1,3(2H)-dione (m/z 147), benzene (m/z 78), and benzonitrile (m/z 103). Kinetic studies using Kissinger-Akahira-Sunose (KAS) models can quantify activation energies (~150–200 kJ/mol) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

- Methodology : Cross-validate using orthogonal techniques:

- For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) to assign proton-carbon correlations.

- For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences (e.g., resolving C₁₃H₁₀N₂O₄ from C₁₂H₁₄N₃O₃).

- Computational modeling (DFT-based NMR chemical shift predictions) can clarify structural anomalies .

Q. What strategies optimize the compound’s solubility for in vivo delivery without compromising activity?

- Methodology : Modify the methylene bridge with hydrophilic groups (e.g., hydroxyl or polyethylene glycol (PEG) chains) via nucleophilic substitution. Assess solubility enhancements using shake-flask assays (aqueous/organic phase partitioning). Retain bioactivity by preserving the phthalimide core’s planar geometry, confirmed via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.